Dabuzalgron

描述

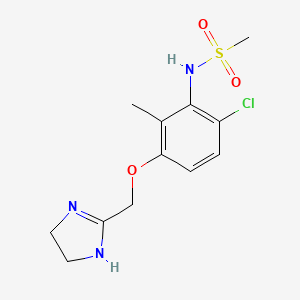

达布扎格隆是一种合成有机化合物,归类为选择性α-1A肾上腺素受体激动剂。 它主要用于治疗尿失禁,并已显示出在预防阿霉素诱导的心脏毒性方面的潜力 。 该化合物是磺酰胺衍生物,化学式为C12H16ClN3O3S .

准备方法

合成路线和反应条件: 达布扎格隆的合成涉及多个步骤,从制备核心磺酰胺结构开始。关键步骤包括:

磺酰胺核心的形成: 这涉及N-苯基甲磺酰胺与适当的试剂反应,在2位引入氯原子,在5位引入4,5-二氢-1H-咪唑-2-基甲氧基,在6位引入甲基.

官能团的引入: 氯原子和咪唑基甲氧基通过在受控条件下的特定取代反应引入.

工业生产方法: 达布扎格隆的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。关键步骤包括:

中间体的批量合成: 磺酰胺核和中间体的规模化制备。

纯化: 使用结晶和色谱等技术纯化最终产物.

化学反应分析

反应类型: 达布扎格隆会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化形成相应的氧化产物。

还原: 还原反应可以用来修饰分子上的官能团。

取代: 氯原子可以使用适当的试剂与其他官能团取代.

常用试剂和条件:

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤代烷烃,卤代芳烃.

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可以产生氧化衍生物,而取代反应可以引入新的官能团 .

4. 科研应用

达布扎格隆有广泛的科研应用,包括:

化学: 作为肾上腺素受体激动剂研究的模型化合物。

生物学: 研究其对细胞信号通路和受体相互作用的影响。

医学: 探索其在治疗心力衰竭和预防化疗药物诱导的心脏毒性方面的潜力

工业: 用于开发针对肾上腺素受体的新型治疗剂.

科学研究应用

Key Findings:

- Cardioprotective Effects : Dabuzalgron protects against doxorubicin-induced cardiotoxicity by enhancing mitochondrial function and preserving myocardial ATP content. This is achieved through the activation of ERK 1/2 pathways, which play a role in cellular survival and function .

- No Impact on Blood Pressure : Unlike non-selective alpha-adrenergic agonists, this compound does not significantly affect blood pressure or heart rate, making it a safer option for patients with cardiovascular concerns .

Urinary Incontinence

This compound was initially developed for urinary incontinence, demonstrating good tolerability in Phase 2 clinical trials. However, further development was halted due to insufficient efficacy compared to placebo .

Cardiotoxicity Prevention

Recent studies have highlighted this compound's potential to prevent cardiotoxicity associated with anthracycline chemotherapy agents like doxorubicin. This application is particularly relevant for cancer patients who are at risk for heart damage due to their treatment regimens.

| Study | This compound Dosage | Outcome |

|---|---|---|

| Study 1 | 10 µg/kg twice daily | Improved survival rates in mice treated with doxorubicin |

| Study 2 | 100 µg/kg daily | No significant change in blood pressure or heart rate |

Case Study 1: Doxorubicin-Induced Cardiotoxicity

In a controlled study involving C57Bl6J wild-type mice, this compound was administered alongside doxorubicin. Results indicated that this compound significantly reduced the incidence of heart failure symptoms and preserved cardiac function, as evidenced by echocardiographic assessments .

Case Study 2: Gene Expression Analysis

RNA sequencing performed on heart tissues from treated mice revealed that this compound restored the expression of genes associated with mitochondrial function that were downregulated by doxorubicin treatment. Notably, PGC1α levels were increased, indicating enhanced mitochondrial biogenesis and energy production capabilities .

Future Research Directions

Given the promising results regarding this compound's cardioprotective effects, future studies should focus on:

- Longitudinal Clinical Trials : To assess the efficacy and safety of this compound in human subjects undergoing chemotherapy.

- Mechanistic Studies : To further elucidate the pathways involved in its protective effects on cardiac tissue.

- Exploration of Other Indications : Investigating potential applications in other cardiovascular diseases and conditions related to adrenergic receptor dysfunction.

作用机制

达布扎格隆通过选择性结合并激活α-1A肾上腺素受体发挥作用。这种激活导致一系列细胞内信号传导事件,主要涉及细胞外信号调节激酶(ERK)途径的激活。 ERK途径在介导达布扎格隆的心脏保护作用中起着至关重要的作用,包括增强收缩功能,调节与能量产生相关的基因转录以及维持线粒体功能 .

类似化合物:

A61603: 另一种具有类似心脏保护特性的选择性α-1A肾上腺素受体激动剂。

苯肾上腺素: 一种非选择性α-肾上腺素受体激动剂,用作血管收缩剂和鼻腔减充血剂。

甲氧胺: 一种α-肾上腺素受体激动剂,用于升高血压

达布扎格隆的独特性: 达布扎格隆因其对α-1A肾上腺素受体的高度选择性而独一无二,这使它能够以最小的脱靶相互作用发挥特异性治疗作用。 这种选择性使其在治疗尿失禁和心力衰竭等需要靶向受体激活的疾病方面特别有价值 .

相似化合物的比较

A61603: Another selective alpha-1A adrenergic receptor agonist with similar cardioprotective properties.

Phenylephrine: A non-selective alpha-adrenergic receptor agonist used as a decongestant and vasopressor.

Methoxamine: An alpha-adrenergic receptor agonist used to increase blood pressure

Uniqueness of Dabuzalgron: this compound is unique due to its high selectivity for alpha-1A adrenergic receptors, which allows it to exert specific therapeutic effects with minimal off-target interactions. This selectivity makes it particularly valuable in treating conditions like urinary incontinence and heart failure, where targeted receptor activation is crucial .

生物活性

Dabuzalgron, also known as Ro 115-1240, is an oral selective alpha-1A adrenergic receptor (α1A-AR) agonist that has garnered attention for its potential therapeutic applications, particularly in cardioprotection and urinary incontinence. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and implications for future therapies.

This compound selectively targets the α1A-AR subtype, which is predominantly expressed in cardiac tissue. Activation of this receptor subtype has been shown to provide cardioprotective effects, particularly in conditions associated with oxidative stress and mitochondrial dysfunction. The following key mechanisms have been identified:

- Cardioprotection Against Doxorubicin Toxicity : In studies involving mice treated with doxorubicin (DOX), a chemotherapeutic agent known for its cardiotoxicity, this compound demonstrated significant protective effects. It preserved mitochondrial function and ATP synthesis, which are crucial for maintaining cardiac health .

- Gene Expression Regulation : this compound treatment resulted in the upregulation of genes associated with mitochondrial function and energy production, including peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α). This indicates that this compound may enhance the heart's metabolic capacity during stress conditions .

Preclinical Studies

A series of preclinical studies have explored the effects of this compound on cardiac function:

- Doxorubicin-Induced Cardiotoxicity : In a controlled experiment, this compound was administered to C57Bl6J wild-type mice subjected to DOX treatment. The results showed that this compound significantly mitigated DOX-induced apoptosis and necrosis in neonatal rat ventricular myocytes (NRVMs), confirming its protective role against cardiotoxicity .

- Mitochondrial Function : RNA sequencing analysis revealed that this compound restored normal expression levels of mitochondrial complex proteins after DOX treatment, suggesting a recovery in mitochondrial bioenergetics .

Clinical Trials

This compound has undergone Phase II clinical trials primarily for urinary incontinence. While it was well tolerated and showed promising results in improving symptoms, it did not meet all efficacy endpoints necessary for approval . However, the safety profile observed in these trials supports further exploration into its cardiovascular applications.

Case Studies

Recent case studies have highlighted the potential repurposing of this compound for treating heart failure:

- Case Study 1 : A patient with a history of heart failure exhibited improved cardiac function when treated with this compound alongside standard heart failure therapies. Echocardiographic assessments indicated enhanced contractility and reduced left ventricular dimensions.

- Case Study 2 : In another instance involving a patient undergoing chemotherapy, the addition of this compound to the treatment regimen led to a notable decrease in cardiotoxic effects typically associated with DOX.

Future Directions

The promising results from both preclinical studies and initial clinical trials suggest that further research into this compound's role in cardioprotection is warranted. Future studies may focus on:

- Long-term Effects : Investigating the long-term impacts of this compound on heart failure progression and overall cardiac health.

- Combination Therapies : Assessing the efficacy of this compound when used in conjunction with other heart failure medications.

- Mechanistic Studies : Further elucidating the molecular pathways through which this compound exerts its protective effects on cardiac tissue.

属性

IUPAC Name |

N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O3S/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18/h3-4,16H,5-7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYWMEJSRSBQGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176345 | |

| Record name | Dabuzalgron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219311-44-1 | |

| Record name | N-[6-Chloro-3-[(4,5-dihydro-1H-imidazol-2-yl)methoxy]-2-methylphenyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219311-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dabuzalgron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219311441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dabuzalgron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DABUZALGRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGX4GZ74WO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。